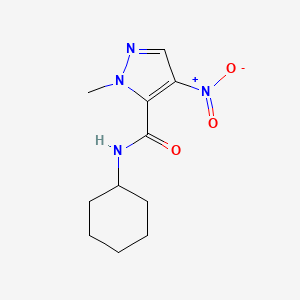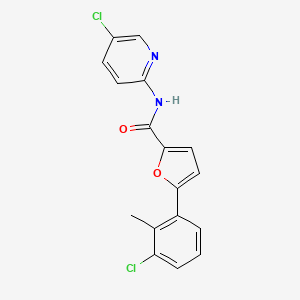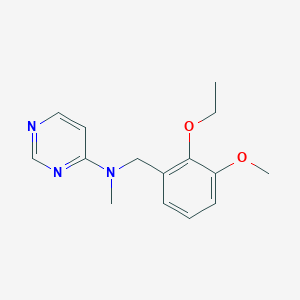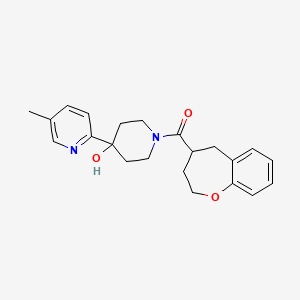![molecular formula C14H12ClN3OS B5680413 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.
作用機序
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide works by selectively inhibiting JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is primarily expressed in immune cells, including T cells, B cells, and natural killer cells, and plays a critical role in the signaling pathways of various cytokines involved in immune function. By inhibiting JAK3, this compound can reduce the production of these cytokines and subsequently suppress the immune response.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, this compound has been shown to reduce disease severity and delay disease progression. In clinical trials, this compound has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, its use in laboratory experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high doses. Additionally, its effects on other members of the Janus kinase family, such as JAK1 and JAK2, should be taken into consideration when interpreting the results of experiments.
将来の方向性
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has shown promise as a therapeutic agent for various autoimmune diseases and transplant rejection. However, its long-term safety and efficacy in humans are still being evaluated. Future research should focus on identifying biomarkers that can predict response to this compound and on developing more selective JAK3 inhibitors with improved pharmacokinetic properties. Additionally, this compound may have potential applications in other diseases, such as cancer and infectious diseases, which should be explored further.
合成法
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine to form an intermediate, which is then reacted with carbon disulfide to form the thioamide. The final step involves the reaction of the thioamide with N,N-dimethylformamide dimethyl acetal to form this compound.
科学的研究の応用
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the production of these cytokines and subsequently suppress the immune response.
特性
IUPAC Name |
4-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAEIMVRZTDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)


![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)